2,5-Diamino-4,6-dihydroxypyrimidine
Overview
Description
2,5-Diamino-4,6-dihydroxypyrimidine is a heterocyclic organic compound with the molecular formula C4H6N4O2 It is a derivative of pyrimidine, characterized by the presence of two amino groups at positions 2 and 5, and two hydroxyl groups at positions 4 and 6 on the pyrimidine ring
Mechanism of Action
Target of Action
2,5-Diamino-4,6-dihydroxypyrimidine, also known as 2,5-diaminopyrimidine-4,6-diol, has been found to inhibit immune-activated nitric oxide (NO) production . The compound’s primary targets are therefore likely to be the enzymes involved in NO production. The exact target and its role are yet to be elucidated .
Mode of Action
The compound’s interaction with its targets results in the inhibition of NO production . This suggests that it may bind to the active sites of the enzymes involved in NO production, preventing them from catalyzing their reactions. The exact mode of action remains to be elucidated .
Biochemical Pathways
The compound affects the biochemical pathway of NO production . NO is a signaling molecule involved in various physiological and pathological processes. By inhibiting NO production, the compound can potentially influence these processes.
Result of Action
The inhibition of NO production by this compound can have various molecular and cellular effects, depending on the physiological or pathological context. For instance, it may affect immune responses, as NO plays a key role in immune regulation . The specific effects of the compound’s action are yet to be fully explored .
Biochemical Analysis
Biochemical Properties
The role of 2,5-Diamino-4,6-dihydroxypyrimidine in biochemical reactions is multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context of the biochemical reaction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It also has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-4,6-dihydroxypyrimidine typically involves the cyclization of diethyl malonate and guanidine hydrochloride. The process includes several steps such as nitration, reduction, and acid reaction. The structure of the compound is confirmed through melting point analysis, mass spectrometry, and elemental analysis .
Another method involves adding guanidine hydrochloride into a sodium methylate solution, followed by heating and stirring. Dimethyl malonate is then added drop by drop. After heat preservation, the mixture undergoes pressure-reduced distillation, addition of water, pH adjustment, cooling, filtration, and drying to prepare an intermediate product. This intermediate is then converted to this compound hydrochloride using a Raney nickel catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring. These derivatives are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2,5-Diamino-4,6-dihydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-hydroxypyrimidine
- 2,6-Diamino-4-hydroxypyrimidine
- 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride
Uniqueness
This compound is unique due to the specific arrangement of its amino and hydroxyl groups on the pyrimidine ring. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a different set of functional groups that can be exploited in synthetic chemistry and drug design.
Properties
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQFCTYLBBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967143 | |
Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-69-5, 102783-67-5, 527-57-1 | |
Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diaminopyrimidin-4,6-diol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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